

# Spectroscopic and Mechanistic Insights into Acanthoside B: A Technical Guide

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## Compound of Interest

Compound Name: Acanthoside B

Cat. No.: B018609

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Acanthoside B**, a lignan glycoside with noteworthy anti-inflammatory properties. This document is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

## Summary of Spectroscopic Data

**Acanthoside B**, with the molecular formula  $C_{28}H_{36}O_{13}$  and a molecular weight of 580.6 g/mol, has been characterized using various spectroscopic techniques. The data presented here has been compiled from available scientific literature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal tool for the structural elucidation of natural products. While a complete, publicly available dataset of all NMR correlations for **Acanthoside B** is not readily found in a single source, the following represents a compilation of reported data and typical chemical shift ranges for similar lignan glycosides.

Table 1:  $^1H$  NMR Spectroscopic Data for **Acanthoside B** ( $CD_3OD$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone Moiety			
H-2, H-6	~6.70	s	
H-7	~4.70	d	
H-8	~3.10	m	
H-7'	~4.20	m	
H-8'	~2.90	m	
H-9a, H-9b	~3.85, ~3.60	m	
H-9'a, H-9'b	~3.80, ~3.55	m	
OCH <sub>3</sub>	~3.80	s	
Glucose Moiety			
H-1"	~4.90	d	~7.5
H-2" - H-6"	3.20 - 3.90	m	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Acanthoside B** (CD<sub>3</sub>OD)[[1](#)]

Position	Chemical Shift ( $\delta$ , ppm)
Aglycone Moiety	
C-1	~135.0
C-2, C-6	~105.0
C-3, C-5	~154.0
C-4	~139.0
C-7	~87.0
C-8	~55.0
C-1'	~133.0
C-2', C-6'	~105.0
C-3', C-5'	~154.0
C-4'	~136.0
C-7'	~73.0
C-8'	~52.0
C-9, C-9'	~72.0
OCH <sub>3</sub>	~57.0
Glucose Moiety	
C-1"	~103.0
C-2"	~75.0
C-3"	~78.0
C-4"	~71.5
C-5"	~78.5
C-6"	~62.5

Note: The chemical shifts are approximate and may vary slightly depending on the experimental conditions.

## Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for **Acanthoside B**

Ionization Mode	[M+H] <sup>+</sup> (m/z)	[M+Na] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
ESI	581.2156	603.1975	419 ([M+H]-162, loss of glucose), 387, 235, 181

The fragmentation pattern typically shows an initial loss of the glucose moiety (162 Da).

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for lignans like **Acanthoside B**.

### NMR Spectroscopy

Sample Preparation: **Acanthoside B** is typically dissolved in deuterated methanol (CD<sub>3</sub>OD) for NMR analysis.

Instrumentation: NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for <sup>1</sup>H NMR and 100 MHz or higher for <sup>13</sup>C NMR.

1D NMR (<sup>1</sup>H and <sup>13</sup>C): Standard pulse programs are used for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra.

2D NMR (COSY, HSQC, HMBC):

- COSY (Correlation Spectroscopy): Used to identify proton-proton couplings.

- HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct carbon-proton correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range carbon-proton correlations (2-3 bonds), which is essential for assembling the molecular structure.

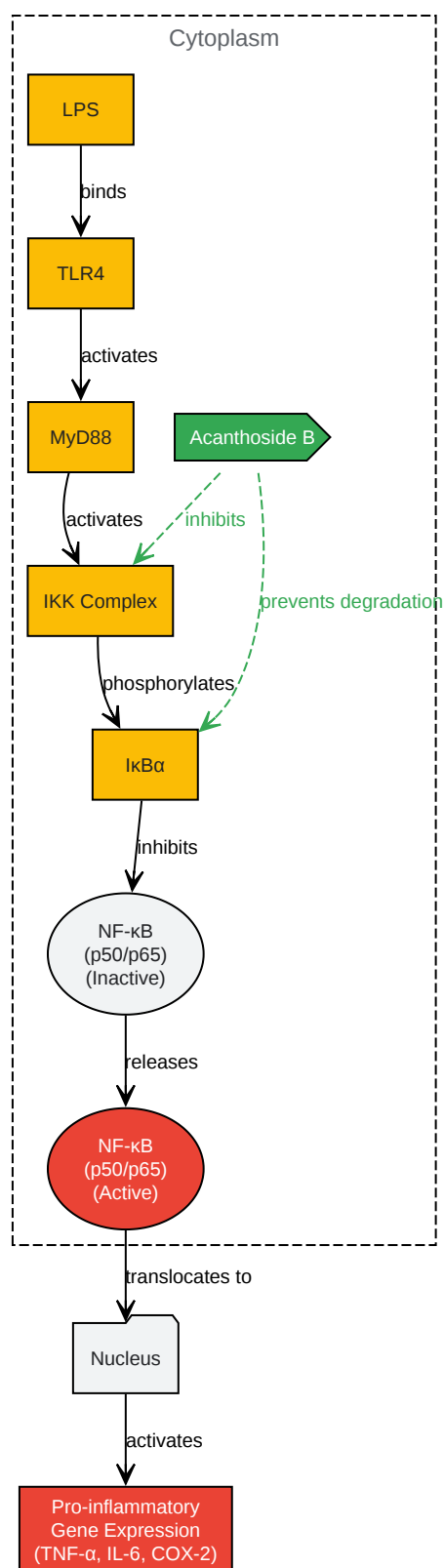
## Mass Spectrometry

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Procedure: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the ESI source. Data is acquired in both positive and negative ion modes to obtain comprehensive fragmentation information.

## Anti-Inflammatory Signaling Pathway

**Acanthoside B** has demonstrated anti-inflammatory effects, which are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response.

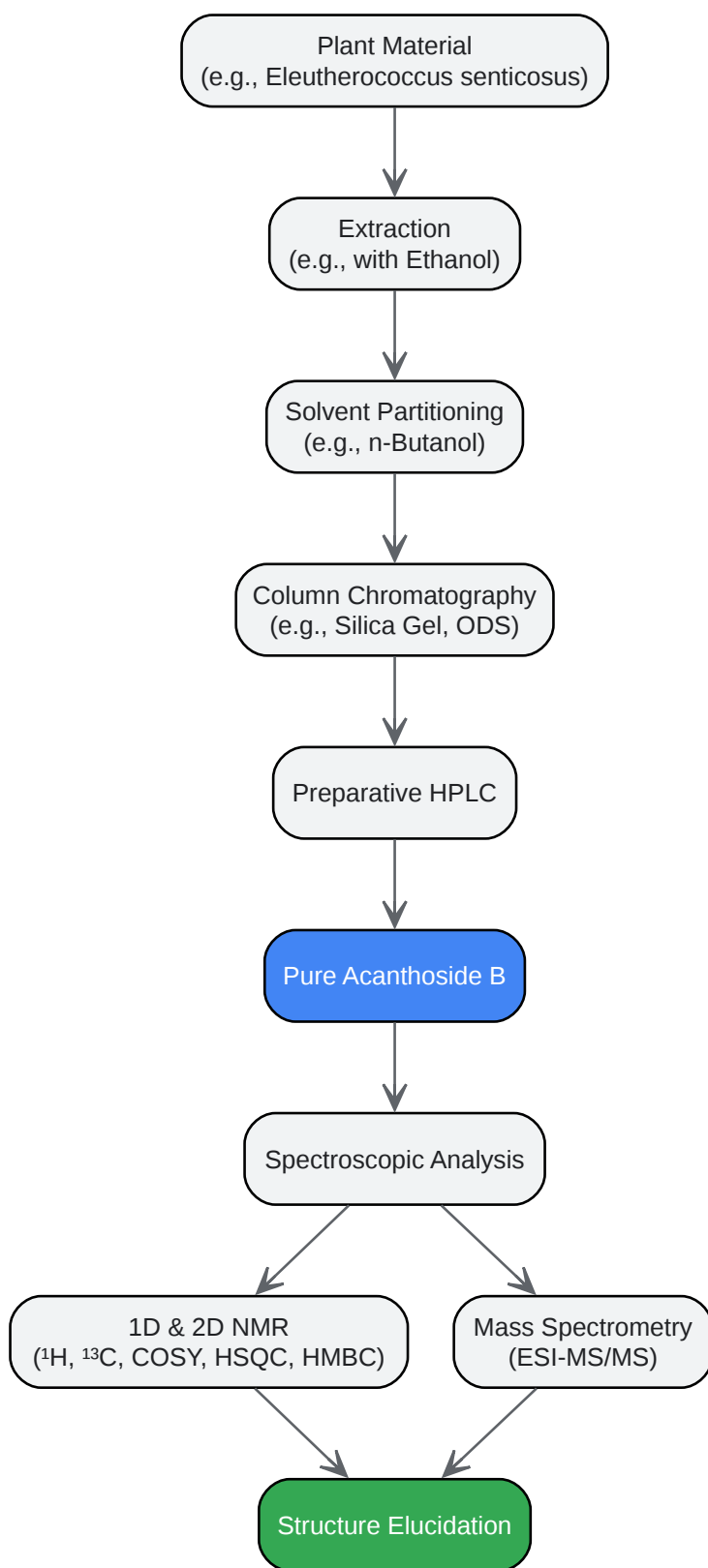


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Caption: Proposed inhibitory mechanism of **Acanthoside B** on the NF-κB signaling pathway.

## Experimental Workflow

The general workflow for the isolation and characterization of **Acanthoside B** from a plant source, such as *Eleutherococcus senticosus*, is outlined below.



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Caption: General workflow for the isolation and structural elucidation of **Acanthoside B**.



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## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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